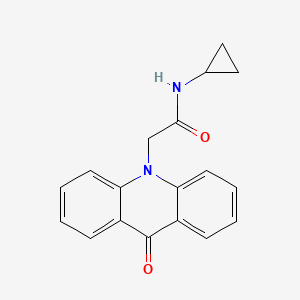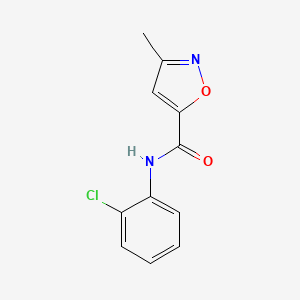
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide, also known as FMPP, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology.
Mécanisme D'action
The exact mechanism of action of N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that it can inhibit tumor growth, reduce inflammation, and improve cognitive function. N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the inhibition of T cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide has several advantages for lab experiments, including its relatively straightforward synthesis method and its potential therapeutic applications in various fields of medicine. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide. One potential area of research is the development of more potent and selective analogs of N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide for use in cancer therapy. Another potential area of research is the investigation of N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide's potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide and its potential side effects.
Méthodes De Synthèse
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 3-fluorophenylhydrazine with 4-methoxyphenylacetic acid, followed by cyclization and amidation. The final product is obtained through recrystallization and purification. The synthesis of N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In oncology, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, it has been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In immunology, it has been studied for its immunomodulatory effects and potential use in treating autoimmune diseases.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-23-15-11-21(14-8-3-2-4-9-14)20-16(15)17(22)19-13-7-5-6-12(18)10-13/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXZYLOEGVVNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethylsulfanyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7457038.png)

![N-[(2-morpholin-4-ylsulfonylphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7457051.png)
![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)

![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)
![2-[(5-cyclopropyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7457104.png)
![[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate](/img/structure/B7457107.png)
